1-(Pyridin-3-yl)ethane-1-thiol

Description

General Overview of Pyridine-Thiol Chemistry

Pyridine-thiols are a class of heterocyclic compounds characterized by the presence of a pyridine (B92270) ring and a thiol (-SH) functional group. ontosight.aisolubilityofthings.com The interplay between the aromatic, electron-withdrawing pyridine ring and the nucleophilic, acidic thiol group imparts unique chemical characteristics to these molecules. ontosight.aisolubilityofthings.com They can exist in a tautomeric equilibrium with their corresponding thione form, a property that influences their reactivity and interaction with other molecules. researchgate.net

The position of the thiol group on the pyridine ring (e.g., positions 2, 3, or 4) significantly affects the compound's properties. Pyridine-2-thiol, for instance, is known to form stable complexes with various metal ions and has been investigated for its role in enzyme inhibition and as a corrosion inhibitor. ontosight.aimdpi.com Similarly, pyridine-4-thiol (B7777008) is recognized for its potent nucleophilicity and its utility as a ligand in coordination chemistry and a building block for organosulfur compounds. solubilityofthings.com Generally, pyridine-thiols are soluble in many organic solvents and exhibit moderate solubility in water, which can be enhanced by pH adjustments that lead to the deprotonation of the thiol group. ontosight.aisolubilityofthings.com Their versatile chemical nature makes them valuable intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. ontosight.ai

Structural Significance of the 1-(Pyridin-3-yl)ethane-1-thiol Moiety

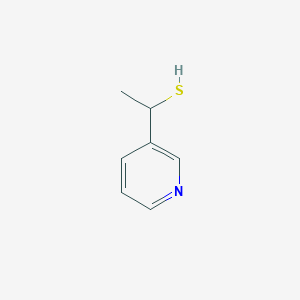

The molecule this compound possesses a distinct architecture that differentiates it from simpler pyridinethiols. Its structure consists of a pyridine ring substituted at the 3-position with an ethanethiol (B150549) group, where the thiol is attached to the carbon atom directly bonded to the ring.

Key structural features include:

Pyridine Ring at the 3-Position: The substitution is at the meta-position relative to the ring's nitrogen atom. This placement influences the electronic environment of the thiol group differently than substitutions at the ortho (2-position) or para (4-position) would, affecting its acidity and nucleophilicity.

Chiral Center: The carbon atom bonded to the pyridine ring, the thiol group, a methyl group, and a hydrogen atom is a stereocenter. This means that this compound is a chiral molecule and can exist as two distinct enantiomers. This chirality is a critical feature, as enantiomers can exhibit different biological activities and interactions in chiral environments, a principle of great importance in pharmaceutical and catalytic research. The development of chiral pyridine thiol ligands has been shown to be highly effective in asymmetric catalysis, achieving near-perfect enantioselectivity in certain reactions. acs.org

Flexible Ethanethiol Side Chain: The ethyl linker provides rotational freedom, allowing the thiol group to orient itself in various conformations, which can be crucial for binding to metal centers or enzyme active sites.

These combined features make this compound a valuable building block for creating more complex, three-dimensional molecules with specific stereochemical and electronic properties.

Scope and Research Imperatives in Pyridine-Thiol Systems

The field of pyridine-thiol chemistry is driven by several key research imperatives, spanning synthesis, catalysis, and medicinal applications. A primary focus is the development of efficient and versatile synthetic methodologies. Researchers have recently developed practical, high-yield methods for producing a variety of substituted pyridine-3-thiols, highlighting the demand for these compounds as building blocks in chemical synthesis and screening libraries. researchgate.netnuph.edu.ua

In catalysis, the ability of pyridine-thiols to act as ligands for transition metals is a major area of exploration. ontosight.aiacs.org Chiral pyridine-thiol derivatives, in particular, are sought after for their potential in asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. acs.org The unique coordination geometry that these ligands can enforce on a metal center is key to their catalytic potential.

Furthermore, the pyridine-thiol scaffold is a recurring motif in compounds designed for biological activity. Derivatives have been synthesized and investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. nuph.edu.uaashdin.com For example, pyridine-4-thiol fragments have been incorporated into molecules designed as dual inhibitors of cancer-related enzymes. nuph.edu.ua The unique ability of the thiol group to interact with biological targets, coupled with the hydrogen-bonding capabilities of the pyridine ring, makes this a privileged scaffold in drug discovery. orientjchem.org Ongoing research seeks to fully understand the biological effects of these compounds and to expand their therapeutic applications. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1092298-46-8 | bldpharm.com |

| Molecular Formula | C₇H₉NS | bldpharm.comnih.gov |

| Molecular Weight | 139.22 g/mol | bldpharm.com |

| Canonical SMILES | CC(S)C1=CN=C=C1 | fluorochem.co.uk |

| InChI Key | WQQJXTMFJYSLPT-UHFFFAOYSA-N | fluorochem.co.uk |

Table 2: Selected Research Applications of Pyridine-Thiol Derivatives

| Compound Class | Application Area | Research Finding | Source |

| Pyridine-2-thiol | Corrosion Inhibition | Effectively reduces the corrosion rate of brass in acidic solutions by forming a protective layer. | mdpi.com |

| Chiral Pyridine Thiols | Asymmetric Catalysis | Used as ligands in palladium-catalyzed allylic substitution, achieving high enantiomeric excess (98%). | acs.org |

| Pyrimidine-2-thiols with Pyridine Moiety | Medicinal Chemistry | Synthesized and evaluated via molecular docking for potential anti-inflammatory properties by targeting COX enzymes. | ashdin.com |

| Pyridine-4-thiol | Coordination Chemistry | Acts as a halogen-bond acceptor, preferentially at the sulfur atom, which influences its reactivity. | nih.gov |

| Substituted Pyridine-3-thiols | Synthetic Chemistry | Serve as crucial building blocks for screening compounds and biologically active molecules. | nuph.edu.ua |

Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

1-pyridin-3-ylethanethiol |

InChI |

InChI=1S/C7H9NS/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 |

InChI Key |

ALEGZUHWDBXQAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC=C1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 3 Yl Ethane 1 Thiol and Its Derivatives

Established Synthetic Pathways for the 1-(Pyridin-3-yl)ethane-1-thiol Core Structure

The direct synthesis of this compound can be challenging. However, related structures such as 2-(Pyridin-3-yl)ethanethiol have been prepared through methods like the reaction of 3-pyridineacetic acid with sodium hydrosulfide (B80085) or the reaction of 3-pyridine acetaldehyde (B116499) with sodium hydroxide (B78521) and hydrogen sulfide (B99878). chembk.com Another approach involves the reduction of an ethanethione precursor. For instance, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanethiol has been synthesized by the reduction of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanethione using a reducing agent like lithium aluminum hydride. google.com The ethanethione itself can be prepared from the corresponding ketone, 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone, by reacting it with Lawesson's reagent. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

A patented method for a related compound, 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine, involves the reaction of a 5-halogenated-2-trifluoromethyl pyridine (B92270) with methyl ethyl sulfide in the presence of a catalyst. google.com

Derivatization Strategies for Pyridine-Thiol Scaffolds

The pyridine-thiol scaffold is a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations.

S-Alkylation and S-Acylation Reactions

The nucleophilic nature of the thiol group in pyridine-thiols makes it amenable to S-alkylation and S-acylation reactions. These reactions are fundamental for introducing diverse functional groups onto the sulfur atom.

S-Alkylation: This process typically involves the reaction of a pyridine-thiol with an alkyl halide in the presence of a base. For example, chiral nonracemic pyridine thiols have been converted to their thioether derivatives through alkylation. acs.org In a specific instance, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanethiol was S-alkylated using dimethyl sulfate (B86663) and sodium hydroxide to yield the corresponding methyl thioether. google.com The synthesis of various thioethers has also been achieved through the S-alkylation of thiols with reagents like benzyl (B1604629) bromide. rsc.org

S-Acylation: This involves the reaction of a thiol with an acylating agent such as an acid chloride or anhydride. researchgate.net The acylation of 2-mercaptopyridine (B119420) can produce S-acyl derivatives. scispace.com Thioesters can be synthesized from thiols and benzoyl chloride under Schotten-Baumann conditions. rsc.org A general and efficient method for the acylation of thiols utilizes acid anhydrides or acid chlorides under solvent and catalyst-free conditions at elevated temperatures. researchgate.net

Cyclization Reactions Incorporating the Thiol Moiety

The thiol group in pyridine derivatives can participate in cyclization reactions to form a variety of fused heterocyclic systems. For instance, the catalytic dehydrocyclization of 4-ethyl-3-pyridinethiol can yield 6-azathianaphthene. acs.org Similarly, the thermolytic cyclization of appropriate precursors can lead to the formation of thienopyridines. acs.org

Sulfur-based pyridinium (B92312) 1,4-zwitterions have been utilized in formal (3+2) and (5+2) cyclization reactions to construct benzothiophenes and benzopyridothiazepines, respectively. mdpi.com These reactions demonstrate the utility of the thiol moiety in building complex molecular architectures.

Multi-Component Reactions for Diverse Pyridine-Thiol Frameworks

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted pyridine frameworks, often incorporating a thiol or thioether group. A common MCR for pyridine synthesis involves the condensation of an aldehyde, malononitrile, and a thiol. taylorfrancis.comgrowingscience.com

Different catalysts and reaction conditions can be employed to optimize these reactions. For instance, Mg-Al hydrotalcite has been used as a reusable solid base catalyst for the one-pot synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol. growingscience.com The choice of base, such as tetrabutylammonium (B224687) hydroxide (TBAH) or piperidine, and the solvent can influence the reaction pathway and yield. acs.org Metal-organic frameworks (MOFs) based on Zn(II) and Cd(II) have also been demonstrated as effective heterogeneous catalysts for the multi-component synthesis of 2-amino-6-thiopyridine-3,5-dicarbonitriles under solvent-free conditions. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyridine-Thiol Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Malononitrile, Thiophenol | Mg-Al Hydrotalcite | Highly substituted pyridines | growingscience.com |

| Aldehydes, Malononitrile, Thiols | Tetrabutylammonium hydroxide (TBAH) or Piperidine | Pyridine-3,5-dicarbonitriles | acs.org |

| Aldehydes, Malononitrile, Thiophenols | Zn(II) or Cd(II) Metal-Organic Frameworks | 2-Amino-6-thiopyridine-3,5-dicarbonitriles | nih.gov |

| Aldehydes, Malononitrile, Thiols | Basic ionic liquid | Highly substituted pyridines | taylorfrancis.com |

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods.

Catalyst-Free Methodologies in Pyridine-Thiol Synthesis

There is a growing interest in developing synthetic routes that avoid the use of catalysts, particularly those based on heavy metals. Several catalyst-free methods for the synthesis of pyridine and related heterocyclic systems have been reported.

For instance, the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been achieved through a catalyst-free reaction of the corresponding hetaryl ureas with alcohols. researchgate.net This reaction is believed to proceed through an intermediate hetaryl isocyanate. researchgate.net Additionally, a catalyst-free, water-mediated conjugate thia-Michael addition of thiols to α,β-unsaturated carbonyls has been described for the synthesis of β-sulfido carbonyl compounds. rsc.org

The synthesis of certain pyridines has been accomplished under catalyst-free conditions through the condensation of an amine and carbonyl compounds, involving intra- and inter-molecular Michael reactions. rsc.org Furthermore, sulfur-based pyridinium 1,4-zwitterions can react with activated alkynes in a formal (3+2) cyclization reaction to produce tetrasubstituted thiophenes under metal-free and catalyst-free conditions. mdpi.com

Solvent-Free and Environmentally Conscious Reaction Conditions

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyridine derivatives. researchgate.netorientjchem.org Methodologies that operate under solvent-free or environmentally benign conditions are highly sought after to minimize waste and reduce the use of hazardous substances. researchgate.netulsan.ac.kr While specific literature on the solvent-free synthesis of this compound is not prominent, general strategies for related structures highlight plausible and efficient routes.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball milling), represent a key strategy in green synthesis. mdpi.com For instance, microwave-assisted three-component reactions have been effectively used to form C-N and C-S bonds in the synthesis of sulfoether-decorated imidazo[1,2-a]pyridines, demonstrating a powerful method for creating complex molecules efficiently. rsc.org Similarly, copper-catalyzed reactions of pyridines, acetophenones, and nitroolefins under solvent-free conditions have been developed for the synthesis of indolizines, showcasing high functional group tolerance. semanticscholar.org Another approach involves the reaction of precursors like 3-(bromoacetyl)coumarins with various nucleophiles under solvent-free conditions, often using a base like K₂CO₃. rsc.org

These precedents suggest that a viable green synthesis for derivatives of this compound could involve the reaction of a suitable precursor, such as 1-(pyridin-3-yl)ethyl halide, with a sulfur source like thiourea (B124793) or sodium hydrosulfide under microwave or solvent-free grinding conditions. Such methods are known to accelerate reaction rates and often lead to higher yields with simplified product isolation. mdpi.com

Table 1: Examples of Environmentally Conscious Synthesis of Heterocyclic Compounds

| Reaction Type | Reactants | Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Three-Component Reaction | Ynals, Pyridin-2-amines, Thiols | Microwave, F₃CCO₂H catalyst | Sulfoether-decorated imidazo[1,2-a]pyridines | Efficient C-N and C-S bond formation | rsc.org |

| Solvent-Free Epoxide Ring Opening | Phenyl glycidyl (B131873) ether, Imidazole/Pyrazole | Microwave, 120 °C, 1 min | 1-Phenoxy-3-(azolyl)propan-2-ols | Rapid, catalyst-free, solvent-free | mdpi.com |

| Solvent-Free Cyclocondensation | 3-(Bromoacetyl)coumarin, 2-Amino-1,8-naphthyridines | DABCO catalyst, solvent-free | Fused imidazo[1,2-a] acs.orgyork.ac.uknaphthyridines | Simple, efficient synthesis of fused systems | rsc.org |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry. york.ac.uk For chiral analogues of this compound, stereoselective synthesis is paramount. A logical and effective strategy involves the initial asymmetric synthesis of the corresponding chiral alcohol, 1-(pyridin-3-yl)ethanol, followed by a stereospecific conversion to the target thiol. This approach ensures that the chirality established in the first step is transferred to the final product.

A highly effective method for obtaining chiral pyridyl alcohols is through enzyme-catalyzed kinetic resolution. acs.org Lipases, such as Candida antarctica lipase (B570770) (CAL), are particularly adept at the enantioselective acetylation of racemic secondary alcohols. In this process, one enantiomer of the alcohol is selectively acetylated, leaving the other enantiomer unreacted. For example, the lipase-catalyzed resolution of 1-(pyridin-2-yl)ethanols in diisopropyl ether yields the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org This method is scalable and the catalyst can often be reused. acs.org By analogy, this enzymatic resolution provides a robust pathway to chiral (R)- and (S)-1-(pyridin-3-yl)ethanol from the racemic mixture.

Table 2: Lipase-Catalyzed Kinetic Resolution of 1-(Pyridin-2-yl)ethanol Analogues

| Substrate | Time (h) | Conversion (%) | Product | Enantiomeric Excess (ee %) | Unreacted Alcohol | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| 1-(Pyridin-2-yl)ethanol | 2 | 51 | (R)-Acetate | >99 | (S)-Alcohol | >99 | acs.org |

| 1-(6-Methylpyridin-2-yl)ethanol | 20 | 50 | (R)-Acetate | >99 | (S)-Alcohol | >99 | acs.org |

| 1-(6-Bromopyridin-2-yl)ethanol | 4 | 51 | (R)-Acetate | >99 | (S)-Alcohol | >99 | acs.org |

Data derived from studies on pyridin-2-yl analogues, demonstrating the general applicability of the method.

Once the enantiomerically pure 1-(pyridin-3-yl)ethanol is obtained, it can be converted to the corresponding chiral thiol. It is crucial to use a method that proceeds with a predictable stereochemical outcome (either retention or inversion of configuration) to avoid racemization. Common methods include:

Mitsunobu Reaction: Reaction of the chiral alcohol with thioacetic acid under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) leads to the formation of a thioacetate (B1230152) with inversion of stereochemistry. Subsequent hydrolysis or reduction of the thioacetate yields the chiral thiol. ias.ac.in

These multi-step sequences, beginning with the asymmetric synthesis of the alcohol precursor, provide reliable pathways to chiral analogues of this compound with high enantiomeric purity. researchgate.netchiralpedia.com

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 3 Yl Ethane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

Due to the lack of publicly available experimental NMR data for 1-(Pyridin-3-yl)ethane-1-thiol, the following spectral analyses are predicted based on the known spectra of analogous compounds, such as 1-(pyridin-3-yl)ethanol and other pyridine (B92270) derivatives.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the ethanethiol (B150549) side chain.

Pyridine Ring Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The H2 and H6 protons, being closest to the electronegative nitrogen atom, are expected to be the most deshielded. The H4 and H5 protons will appear at slightly lower chemical shifts. The substitution at the 3-position will lead to a complex splitting pattern, likely a combination of doublets and multiplets, due to spin-spin coupling between adjacent protons.

Methine Proton (CH-SH): The proton on the carbon bearing the thiol group is expected to appear as a quartet, due to coupling with the three protons of the adjacent methyl group. Its chemical shift would likely be in the range of δ 4.0-5.0 ppm, influenced by the electron-withdrawing effects of both the pyridine ring and the sulfur atom.

Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet, due to coupling with the single methine proton. This signal is anticipated in the upfield region, around δ 1.5-2.0 ppm.

Thiol Proton (SH): The thiol proton signal is often a broad singlet and can appear over a wide range of chemical shifts (δ 1.0-5.0 ppm), depending on concentration, solvent, and temperature, due to hydrogen bonding and exchange.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~8.6 | Doublet | ~2.0 |

| H-6 (Pyridine) | ~8.5 | Doublet of doublets | ~4.8, 1.5 |

| H-4 (Pyridine) | ~7.8 | Doublet of triplets | ~8.0, 1.8 |

| H-5 (Pyridine) | ~7.3 | Doublet of doublets | ~8.0, 4.8 |

| CH-SH | ~4.5 | Quartet | ~6.5 |

| SH | 1.5 - 4.0 | Broad Singlet | - |

| CH₃ | ~1.7 | Doublet | ~6.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on the analysis of 3-substituted pyridines.

Pyridine Ring Carbons: The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the nitrogen (C2 and C6) will be the most deshielded. The substituted carbon (C3) will also have a distinct chemical shift.

Side Chain Carbons: The methine carbon (CH-SH) is expected to have a chemical shift in the range of δ 30-50 ppm, while the methyl carbon (CH₃) will be found further upfield, around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~149 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~135 |

| C-3 (Pyridine) | ~138 |

| C-5 (Pyridine) | ~123 |

| CH-SH | ~35 |

| CH₃ | ~23 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methine proton (CH-SH) and the methyl protons (CH₃), confirming their connectivity. It would also map out the coupling network of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection of the ethanethiol side chain to the C3 position of the pyridine ring. For example, a correlation would be expected between the methine proton and C3 of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Thiol (S-H) Stretching: The S-H stretching vibration is a key diagnostic band for thiols. In the IR spectrum, it typically appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. In the Raman spectrum, the S-H stretch is often more intense and readily observable in the same region.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C and C=N Stretching: These vibrations occur in the 1400-1600 cm⁻¹ region and are characteristic of the aromatic ring system.

Ring Breathing Modes: These appear as a series of bands in the fingerprint region (below 1300 cm⁻¹).

C-S Stretching: The C-S stretching vibration is typically weak in the IR spectrum and appears in the range of 600-800 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Pyridine | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Thiol | S-H Stretch | 2550 - 2600 | Weak to Medium (IR), Strong (Raman) |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Pyridine | C=C, C=N Stretch | 1400 - 1600 | Strong |

| Alkyl | C-H Bend | 1370 - 1470 | Medium |

| Pyridine | Ring Breathing | 1000 - 1300 | Medium |

| Thiol | C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The molecular weight of this compound (C₇H₉NS) is 139.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 139.

The fragmentation of the molecular ion would likely proceed through several pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 124.

Loss of the Thiol Group: Cleavage of the C-S bond could result in the loss of the •SH radical, leading to a fragment ion at m/z 106.

Fragmentation of the Pyridine Ring: The pyridine ring can undergo characteristic fragmentation, often involving the loss of HCN (27 u) or C₂H₂ (26 u).

McLafferty-type Rearrangement: While less common for thiols compared to carbonyl compounds, a rearrangement involving the transfer of a hydrogen atom could also occur.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 106 | [M - SH]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a chemical formula of C7H9NS, the expected exact mass can be calculated.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C7H10NS⁺ | 140.0528 |

| [M+Na]⁺ | C7H9NNaS⁺ | 162.0348 |

Note: These are theoretical values. Experimental data from HRMS analysis would be required to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In this compound, the pyridine ring and the thiol group are the primary chromophores.

The pyridine ring is an aromatic heterocycle that exhibits π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the aromatic system. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital.

The thiol group (-SH) can exhibit n → σ* transitions, where a non-bonding electron from the sulfur atom is excited to an antibonding σ* orbital. These transitions typically occur at shorter wavelengths.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Pyridine Ring | ~200-270 | High |

| n → π* | Pyridine Ring | ~270-300 | Low |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) would be influenced by the solvent and the specific electronic environment of the molecule. Experimental UV-Vis spectra are necessary for definitive assignments.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. The pyridine ring can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Elemental Composition Analysis (CHN/S)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This is a fundamental technique used to verify the purity and empirical formula of a synthesized molecule. The theoretical elemental composition of this compound (C7H9NS) can be calculated based on its atomic weights.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 60.38 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.53 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.06 |

| Sulfur | S | 32.07 | 1 | 32.07 | 23.03 |

| Total | | | | 139.24 | 100.00 |

Note: Experimental values from a CHNS analyzer would be expected to be within ±0.4% of these theoretical values for a pure sample.

Chemical Reactivity and Mechanistic Studies of 1 Pyridin 3 Yl Ethane 1 Thiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. evitachem.com This reactivity is central to its participation in addition and substitution reactions. The electron-withdrawing nature of the attached pyridine (B92270) ring can influence the nucleophilicity of the thiol group. evitachem.com

Thiols readily undergo addition reactions with activated alkenes, such as α,β-unsaturated carbonyl compounds. These reactions, which result in the formation of a thioether, can proceed through two primary mechanisms. wikipedia.org

The Michael addition is a base-catalyzed conjugate addition. wikipedia.org A base deprotonates the thiol to form a more potent thiolate anion, which then attacks the β-carbon of the unsaturated system. wikipedia.org Protonation of the resulting enolate yields the final product. wikipedia.org

The thiol-ene reaction involves the addition of a thiol across a double bond and can be initiated by radicals or a nucleophile/base. wikipedia.org The free-radical addition mechanism, often initiated by light or a radical initiator, forms a thiyl radical (RS•). wikipedia.org This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org This process is considered a "click" chemistry reaction due to its high efficiency, stereoselectivity, and rapid rate. wikipedia.org Thiol-ene reactions are synthetically valuable for creating uniform polymer networks and initiating cascade cyclizations. wikipedia.org

| Reaction Type | Initiator/Catalyst | Key Intermediate | Regioselectivity | Typical Substrate |

|---|---|---|---|---|

| Michael Addition | Base | Thiolate Anion | 1,4-Addition | α,β-Unsaturated Carbonyls |

| Radical Thiol-ene | Radical Initiator (e.g., AIBN, Light) | Thiyl Radical | Anti-Markovnikov | Alkenes/Enes |

Upon deprotonation with a suitable base, the thiol group of 1-(Pyridin-3-yl)ethane-1-thiol forms the corresponding thiolate anion. This anion is a strong nucleophile and can participate in nucleophilic substitution reactions, displacing a leaving group on an electrophilic carbon center. ibchem.com These reactions typically proceed via a bimolecular (S_N2) mechanism, which involves a backside attack on the electrophile, leading to an inversion of stereochemistry at the carbon center. ucsd.edu Common electrophiles include alkyl halides. evitachem.comibchem.com This reaction is a fundamental method for forming thioether linkages and extending carbon chains. ibchem.com

Electrophilic Reactivity of the Pyridine Heterocycle

The pyridine ring exhibits significantly different reactivity compared to benzene (B151609). Due to the high electronegativity of the nitrogen atom, the pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution (S_EAr). uoanbar.edu.iqgcwgandhinagar.comwikipedia.org Its reactivity is often compared to that of a highly deactivated benzene ring, such as nitrobenzene. uoanbar.edu.iqwikipedia.org

Key aspects of the pyridine ring's electrophilic reactivity include:

Deactivation: The inductive electron-withdrawing effect of the nitrogen atom reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. gcwgandhinagar.comlibretexts.org

Protonation/Lewis Acid Complexation: In acidic media, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This places a positive charge on the ring system, further deactivating it towards electrophilic attack. libretexts.org Lewis acids also readily coordinate with the nitrogen atom. wikipedia.org

Regioselectivity: If an electrophilic substitution reaction is forced to occur under vigorous conditions, the attack happens preferentially at the 3-position (β-position). uoanbar.edu.iqwikipedia.org This is because the intermediates formed from attack at the 2- or 4-positions would place a positive charge on the already electronegative nitrogen atom, which is highly unfavorable. uoanbar.edu.iq Since the ethanethiol (B150549) substituent in the target molecule is already at the 3-position, any further substitution on the ring would be exceptionally difficult.

Resistance to Friedel-Crafts Reactions: Pyridine does not undergo Friedel-Crafts alkylation or acylation because the Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the nitrogen lone pair, leading to severe deactivation. uoanbar.edu.iqwikipedia.org

Investigation of Thiol-Thione Tautomerism

This compound can theoretically exist in equilibrium with its tautomeric thione form. This type of tautomerism is a dynamic equilibrium where a proton migrates between the sulfur and a nitrogen or carbon atom, accompanied by a shift of a double bond. lp.edu.uajocpr.com In many heterocyclic systems, the thione form is found to be the dominant species in solution. jocpr.comscispace.com

The position of the equilibrium is influenced by several factors:

Solvation: The solvent's polarity and its ability to act as a proton donor or acceptor can stabilize one tautomer over the other. scispace.com

Electronic Effects: The electronic properties of the heterocyclic ring influence the stability of the tautomers.

Phase: The equilibrium can differ between the solid, liquid, and gas phases.

Studies on related molecules, such as 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, have utilized UV-spectroscopy and computational methods (like DFT) to investigate the thione-thiol equilibrium. science.gov Such analyses often show that the thione form is energetically favored. science.gov For simple thioamides, the pK_T value, which quantifies the tautomeric ratio, often indicates a strong preference for the thione form. scispace.com

| Factor | Influence on Equilibrium | General Observation |

|---|---|---|

| Solvent Polarity | Polar protic solvents can stabilize the more polar thione form through hydrogen bonding. | Thione form is often favored in condensed phases. jocpr.comscispace.com |

| Aromaticity | The tautomer that better preserves or enhances the aromaticity of the heterocyclic ring is often favored. | Varies significantly with the specific ring system. |

| Temperature | Can shift the equilibrium depending on the enthalpy change (ΔH) of the tautomerization. | Equilibrium is temperature-dependent. |

Oxidative Transformations and Sulfonylation Reactions of the Thiol Moiety

The thiol group is susceptible to oxidation, yielding different products depending on the oxidant and reaction conditions. evitachem.com

Oxidation to Disulfides: Mild oxidation of thiols leads to the formation of a disulfide, which involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. This is a common transformation for thiols. evitachem.com

Oxidation to Sulfonic Acids: Stronger oxidizing agents can oxidize the thiol group further to a sulfonic acid (R-SO₃H). evitachem.com

Sulfonylation: While direct sulfonylation of the thiol itself is less common, related reactions can produce sulfones. For instance, electrochemical methods have been developed for the oxidative coupling of thiols with amines to produce sulfonamides. acs.org Furthermore, pyridyl sulfones can be synthesized via methods like the base-catalyzed cross-coupling between sulfinates and N-amidopyridinium salts, which results in the introduction of a sulfonyl group at the C4 position of the pyridine ring. researchgate.net

| Product | Structure | Oxidation State of Sulfur | Typical Conditions |

|---|---|---|---|

| Disulfide | R-S-S-R | -1 | Mild oxidation (e.g., I₂, air, DMSO) |

| Sulfenic Acid | R-SOH | 0 | Transient intermediate |

| Sulfinic Acid | R-SO₂H | +2 | Moderate oxidation |

| Sulfonic Acid | R-SO₃H | +4 | Strong oxidation (e.g., KMnO₄, H₂O₂) |

Detailed Mechanistic Pathways and Kinetic Investigations

Understanding the precise mechanisms and kinetics of reactions involving this compound requires detailed experimental and computational studies. Kinetic investigations of thiol-disulfide exchange and addition reactions are crucial for predicting reactivity and product distribution. nih.gov

The mechanism for nucleophilic substitution by the thiolate anion is generally S_N2, characterized as a bimolecular process where the rate depends on the concentration of both the thiolate and the electrophile. ucsd.edu

For thiol-ene additions, kinetic studies can distinguish between the radical and Michael addition pathways. The radical pathway follows a chain-reaction mechanism, while the Michael addition is typically first-order in both the thiolate and the alkene substrate. wikipedia.org

Modern mechanistic studies often employ a combination of techniques:

Spectroscopic Monitoring: UV-Vis or NMR spectroscopy can be used to track the concentration of reactants and products over time to determine rate laws. acs.org

Computational Chemistry: DFT and other quantum chemistry methods can model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. science.gov

Isotopic Labeling: Using isotopes (e.g., deuterium) can help elucidate bond-breaking and bond-forming steps in a reaction mechanism. rsc.org

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox properties of molecules and probe reaction mechanisms involving electron transfer. rsc.org

Kinetic studies provide quantitative data, such as rate constants (k) and activation parameters (ΔH‡ and ΔS‡), which offer deep insight into the transition state of a reaction. acs.org

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Rate Law | Relationship between reaction rate and reactant concentrations. | Rate = k[Thiolate][Alkene] |

| Rate Constant (k) | Proportionality constant in the rate law. | Highly dependent on substrate, nucleophile, and solvent. |

| Activation Enthalpy (ΔH‡) | Energy barrier for the reaction. | Lower values indicate a faster reaction. |

| Activation Entropy (ΔS‡) | Change in order/disorder in forming the transition state. | Negative values are common for bimolecular reactions. acs.org |

Identification of Intermediates and Transition States

The reactions of this compound are expected to proceed through various transient species, including intermediates and transition states, depending on the reaction type and conditions.

Intermediates:

Thiolate Anion: In the presence of a base, the thiol group can be deprotonated to form the corresponding thiolate anion. This species, 1-(pyridin-3-yl)ethane-1-thiolate, is a potent nucleophile, significantly more so than the neutral thiol. The formation of this intermediate is a critical first step in many of its reactions, such as alkylation and addition reactions. The equilibrium for its formation is dependent on the pKa of the thiol and the strength of the base used.

Carbocation Intermediates: In strongly acidic media, protonation of the hydroxyl group in the corresponding alcohol, followed by elimination of water, can lead to a secondary carbocation at the benzylic-like position. While less common for thiols due to the poor leaving group nature of SH-, under specific oxidative or Lewis acid-catalyzed conditions, pathways involving carbocationic intermediates at the carbon bearing the sulfur might be envisaged. The proximity of the pyridine ring could influence the stability of such an intermediate.

Radical Intermediates: Under conditions involving radical initiators (e.g., AIBN) or photolysis, homolytic cleavage of the S-H bond can generate a thiyl radical. This intermediate is key in radical-mediated processes like thiol-ene reactions.

Metal-Coordinated Complexes: The sulfur atom of the thiol and the nitrogen of the pyridine ring can act as ligands, coordinating to transition metal centers. evitachem.com These coordinated complexes are crucial intermediates in metal-catalyzed reactions, such as cross-coupling and hydrogenation, altering the reactivity and facilitating specific transformations. evitachem.com

Transition States:

The concept of a transition state represents the highest energy point along a reaction coordinate. wikipedia.org While not directly observable, their structures can be inferred from kinetic data and computational studies. youtube.com

SN2 Transition States: In nucleophilic substitution reactions where the thiolate anion of this compound attacks an alkyl halide, the reaction would proceed through a trigonal bipyramidal transition state. This state involves the partial formation of the new carbon-sulfur bond and the partial breaking of the carbon-halogen bond.

Cyclic Transition States: In certain reactions, such as pyrolytic eliminations or some cycloadditions, the molecule may adopt a cyclic arrangement in the transition state, facilitating intramolecular bond formation and cleavage.

Transition States in Addition Reactions: For the addition of the thiol across a double bond (hydrothiolation), the transition state will depend on the mechanism. For a nucleophilic addition, it would involve the attack of the thiolate on the electrophilic carbon of the activated alkene.

The table below summarizes potential intermediates and the types of reactions in which they are likely to be involved.

| Intermediate/Transition State | Reaction Type | Key Features |

| Thiolate Anion | Nucleophilic Substitution, Michael Addition | Highly nucleophilic sulfur atom. |

| Thiyl Radical | Radical Addition to Alkenes/Alkynes | Neutral radical species on sulfur. |

| Metal-Coordinated Complex | Cross-Coupling, Catalytic Hydrogenation | Coordination via S and/or N atoms to a metal center. evitachem.com |

| SN2 Transition State | Nucleophilic Substitution | Trigonal bipyramidal geometry at the carbon center being attacked. |

Coordination Chemistry and Catalytic Applications of 1 Pyridin 3 Yl Ethane 1 Thiol Ligands

Ligand Design Principles and Chelation Properties

The unique properties of 1-(Pyridin-3-yl)ethane-1-thiol as a ligand stem from the presence of two different donor atoms: a nitrogen atom within the pyridine (B92270) ring and a sulfur atom in the thiol group. This combination allows for versatile coordination behavior with a wide range of metal ions.

N,S-Donor Ligands in Metal Coordination

Ligands containing both nitrogen and sulfur donor atoms, known as N,S-donor ligands, are of significant interest in coordination chemistry. worldscientificnews.comtandfonline.com The pyridine nitrogen is a borderline donor according to the Hard and Soft Acids and Bases (HSAB) theory, allowing it to coordinate effectively with a variety of transition metals. The thiol sulfur, being a soft donor, shows a strong affinity for soft metal ions like Ag(I) and Hg(II), as well as borderline metals such as Cu(II), Ni(II), and Zn(II). scite.aicdnsciencepub.com

In ligands like this compound, the thiol group can exist in equilibrium with its thione tautomer. However, upon deprotonation, the resulting thiolate is a potent nucleophile and an excellent coordinator. Coordination typically occurs via the sulfur atom and the nitrogen of the pyridine ring, forming a stable five-membered chelate ring. scite.airesearchgate.net This chelation significantly enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands.

Multidentate Coordination Architectures

The bidentate N,S-donor set of this compound allows for the formation of various coordination architectures. Depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions, it can form simple mononuclear complexes, where one or more ligand molecules coordinate to a single metal center. For instance, with metals that favor tetrahedral or square-planar geometries, complexes with a 1:2 metal-to-ligand ratio are common. nih.govresearchgate.net

Furthermore, pyridyl-thiol ligands can act as bridging units between two or more metal centers, leading to the assembly of dinuclear or polynuclear complexes. researchgate.net The pyridine nitrogen can bridge metal centers, or the sulfur atom can exhibit a bridging (μ-S) coordination mode. This ability to form extended structures is crucial for designing materials with specific magnetic or catalytic properties.

Synthesis of Metal Complexes

Formation of Complexes with Transition Metals (e.g., Ag(I), Cd(II), Cu(II), Ni(II), Zn(II), Ru(II), Ir(III))

Metal complexes of pyridyl-thiol ligands are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.net The reaction is often carried out under inert atmosphere to prevent the oxidation of the thiol group. The resulting complexes frequently precipitate from the reaction mixture and can be purified by recrystallization.

Based on studies of analogous ligands, this compound is expected to form stable complexes with a range of transition metals:

The table below summarizes typical coordination geometries observed for transition metal complexes with analogous pyridyl-thiol and N,S-donor ligands.

| Metal Ion | Typical Coordination Geometry | Example Ligand System | Reference |

|---|---|---|---|

| Ag(I) | Linear | (E)-N-phenyl-1-(pyridin-3-yl)methanimine | scielo.org.za |

| Cd(II) | Tetrahedral | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Cu(II) | Square Planar / Distorted Octahedral | Carvone thiosemicarbazone | tandfonline.comnih.gov |

| Ni(II) | Square Planar / Octahedral | Diethyldithiocarbamate / 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | researchgate.netnih.gov |

| Zn(II) | Tetrahedral | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

| Ir(III)/Ru(II) | Octahedral | Bridging bipyridyl-type ligands | worktribe.com |

Structural and Electronic Characterization of Metal Complexes

Spectroscopic Probes for Ligand-Metal Bonding

The coordination of this compound to a metal center induces significant changes in its spectroscopic signatures, which can be used to confirm complex formation and probe the nature of the metal-ligand bond.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. Upon complexation, the disappearance of the ν(S-H) stretching band (typically around 2550-2600 cm⁻¹) and shifts in the ν(C-S) band (around 700-800 cm⁻¹) indicate the deprotonation of the thiol group and coordination through the sulfur atom. researchgate.netresearchgate.net Additionally, shifts in the pyridine ring vibrational modes, particularly the ν(C=N) stretch (around 1600 cm⁻¹), confirm the involvement of the pyridyl nitrogen in bonding to the metal. researchgate.net The appearance of new bands at lower frequencies can often be assigned to metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) vibrations. tandfonline.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution. Upon coordination to a diamagnetic metal ion like Zn(II) or Cd(II), the signals for the protons and carbons of the ligand will shift. Protons on the pyridine ring and the ethanethiol (B150549) backbone that are close to the coordination sites will experience the most significant changes in their chemical shifts, providing evidence of complexation. researchgate.netresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry and the electronic interactions between the ligand and the metal. For transition metals with d-electrons like Cu(II) and Ni(II), weak d-d transition bands can be observed in the visible region, and their positions are indicative of the coordination geometry (e.g., tetrahedral vs. square planar). nih.govresearchgate.net More intense bands are often observed in the UV region, which can be assigned to intra-ligand (π→π*) transitions or ligand-to-metal charge transfer (LMCT) transitions. Sulfur-to-metal charge transfer bands are a characteristic feature of complexes with thiol or thiolate ligands. cdnsciencepub.com

The following table presents representative spectroscopic data for metal complexes of a related pyridyl-triazole-thiol ligand, illustrating the typical changes observed upon coordination.

| Compound | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) | UV-Vis λmax (nm) | Reference |

|---|---|---|---|---|

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (Ligand) | 2736 (S-H), 1645 (C=N) | 10.189 (SH), 8.75-8.01 (pyridyl) | - | researchgate.net |

| Ni(II) Complex | - (S-H absent), 1627 (C=N) | - (SH absent), 8.89-8.12 (pyridyl) | 630, 480 | researchgate.net |

| Cu(II) Complex | - (S-H absent), 1620 (C=N) | Paramagnetic | 650, 450 | researchgate.net |

| Zn(II) Complex | - (S-H absent), 1630 (C=N) | - (SH absent), 8.91-8.15 (pyridyl) | 360 | researchgate.net |

X-ray Crystallographic Analysis of Complex Geometry and Stereochemistry

A comprehensive search for published X-ray crystallographic data on metal complexes formed with the this compound ligand yielded no results. There are currently no publicly accessible studies containing crystal structures, and therefore, no data is available regarding the bond lengths, bond angles, coordination geometries, or stereochemical outcomes for complexes involving this specific ligand.

Electrochemical Properties and Redox Behavior of Coordinated Compounds

No studies detailing the electrochemical properties or redox behavior of metal complexes containing the this compound ligand could be identified. Research employing techniques such as cyclic voltammetry to determine the redox potentials and electron transfer characteristics of these specific coordinated compounds has not been published in the available scientific literature.

Catalytic Functions of Metal Complexes Bearing this compound Ligands

There is a lack of published research on the catalytic functions of metal complexes that incorporate the this compound ligand. While the broader field of catalysis utilizing pyridyl-thiol ligands is a subject of scientific inquiry, no specific examples or data pertaining to this compound were found.

Homogeneous and Heterogeneous Catalysis

No literature is available that describes the use of this compound metal complexes in either homogeneous or heterogeneous catalysis. Consequently, there are no research findings, data tables, or performance metrics (e.g., turnover number, turnover frequency, selectivity) to report for any catalytic transformations involving this ligand.

Photocatalytic Processes

The application of this compound-based metal complexes in photocatalysis is not documented in the scientific literature. General principles of photocatalysis often involve transition metal complexes with various ligands to facilitate light-driven chemical reactions. nih.govbeilstein-journals.orgusp.brsemanticscholar.org These processes depend on the photosensitizer's ability to absorb light and its excited-state lifetime and redox potentials. nih.gov Metal complexes, including those of ruthenium and iridium, are frequently used, but can be costly and toxic. beilstein-journals.orgusp.br Research into more earth-abundant metals like copper is an active area. semanticscholar.org However, no specific studies have been reported that utilize or characterize complexes of this compound in such photocatalytic systems.

Computational and Theoretical Investigations of 1 Pyridin 3 Yl Ethane 1 Thiol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. nih.gov DFT methods, such as B3LYP and M06-2X, are popular for their balance of computational cost and accuracy in predicting molecular structures, energies, and properties. scm.com Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks. aps.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 1-(Pyridin-3-yl)ethane-1-thiol, which has rotatable bonds (specifically the C-C and C-S single bonds), multiple stable conformations may exist.

A conformational analysis would involve systematically rotating these bonds and performing a geometry optimization for each starting structure to identify all local energy minima on the potential energy surface. For instance, studies on similar dipeptides and substituted ethanes have successfully used DFT methods to locate numerous stable conformers and determine their relative energies. nih.govut.ac.ir Such an analysis for this compound would reveal the preferred spatial arrangement of the pyridine (B92270) ring relative to the ethanethiol (B150549) side chain, which is crucial for understanding its reactivity and interactions.

Table 1: Illustrative Conformational Analysis Data This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical.

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Conformer A | ~60° (gauche) | 0.00 | ~70% |

| Conformer B | ~180° (anti) | 0.85 | ~30% |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. imperial.ac.uk The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. d-nb.info

For this compound, the HOMO would likely be localized on the sulfur atom of the thiol group, which is a common feature for thiols. The LUMO would likely be distributed over the π-system of the pyridine ring. A computational analysis would provide precise energy levels and visualizations of these orbitals.

Furthermore, calculating the distribution of electron density, often through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom. This charge distribution map, or Molecular Electrostatic Potential (MEP) surface, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it will interact with other chemical species.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. By calculating the vibrational frequencies (after applying a scaling factor to account for anharmonicity and method limitations), a theoretical infrared (IR) and Raman spectrum can be generated. asianpubs.org This aids in the assignment of experimental spectral bands to specific molecular motions, such as the S-H stretch of the thiol group or the ring vibrations of the pyridine moiety. Similarly, NMR chemical shifts (¹H and ¹³C) and UV-Vis electronic transitions can be calculated to support experimental data. nih.gov

Molecular Reactivity Descriptors (e.g., Fukui Functions, Global Hardness, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. wikipedia.org These are calculated from the energies of the neutral, anionic (N+1 electron), and cationic (N-1 electron) states of the molecule.

Global Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap generally corresponds to a hard molecule, indicating lower reactivity. researchgate.net

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

Fukui Functions (f(r)) : These are local reactivity descriptors that indicate the most likely sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). scm.comresearchgate.netfaccts.de For this compound, one would expect the sulfur atom to be a primary site for electrophilic attack, while the pyridine ring would contain sites susceptible to nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors This table shows examples of global reactivity descriptors that would be calculated. The values are hypothetical.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.65 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.85 |

| Electrophilicity Index | ω | χ² / (2η) | 3.22 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry is a key tool for elucidating reaction mechanisms, allowing for the mapping of entire reaction pathways. nih.govchemrxiv.org This involves locating and characterizing the transition state (TS) structures that connect reactants to products. The activation energy (the energy difference between the reactant and the TS) determines the reaction rate.

For this compound, one could model various reactions, such as its oxidation to a disulfide or its participation as a nucleophile. For example, modeling its reaction with an electrophile would involve identifying the transition state for the attack of the sulfur atom on the electrophilic center. Calculations can confirm whether a proposed mechanism is energetically feasible and can help distinguish between competing pathways. nih.govacs.org

Investigation of Tautomeric Equilibria using Computational Approaches

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconverting structural isomers. For molecules containing both thiol and pyridine functionalities, thiol-thione tautomerism can be significant. While this compound itself does not have a classic thiol-thione tautomer like 2- or 4-mercaptopyridine, computational methods could be used to investigate other potential proton transfer equilibria, for instance, involving the pyridine nitrogen.

Computational studies on related systems, such as pyridinylbutane-1,3-diones and 2-pyridinethione, have successfully used DFT to calculate the relative stabilities of different tautomers in both the gas phase and in solution (using solvent models like PCM). ruc.dkchemrxiv.orgresearchgate.net These studies show that the relative stability of tautomers can be highly sensitive to the environment. A similar investigation for this compound would quantify the energy differences between any potential tautomeric forms, thereby predicting their equilibrium populations.

Molecular Docking and Simulation Studies (Focus on Chemical Interaction Mechanisms)

Extensive searches for dedicated molecular docking and simulation studies focusing specifically on this compound did not yield detailed research findings or specific data tables outlining its chemical interaction mechanisms with biological targets. Computational chemistry is a powerful tool for predicting the binding modes and affinities of small molecules like this compound with proteins and other macromolecules. jetir.orgnih.gov Such studies are crucial for understanding potential therapeutic applications by elucidating the molecular basis of a compound's activity. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jetir.org These predictions are based on scoring functions that estimate the binding affinity, often expressed in kcal/mol. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the interactions. nih.gov

While direct computational studies on this compound are not publicly available, research on structurally related molecules containing pyridine and thiol moieties highlights the types of interactions that could be anticipated. For instance, the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions. jst.go.jpscielo.org.za The thiol group is a known metal coordinator and can act as a hydrogen bond donor.

In hypothetical molecular docking studies of this compound, one would expect to analyze its interactions with key amino acid residues within a protein's active site. The types of interactions that would be systematically investigated include:

Hydrogen Bonds: The pyridine nitrogen is a potential hydrogen bond acceptor, while the thiol hydrogen can act as a hydrogen bond donor.

Hydrophobic Interactions: The ethyl group and the aromatic pyridine ring can form hydrophobic contacts with nonpolar residues.

π-Interactions: The pyridine ring can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, or in cation-π interactions.

Metal Coordination: The sulfur atom of the thiol group could potentially coordinate with metal ions present in the active site of metalloenzymes.

A typical output from such a study would be a data table summarizing these interactions for the most stable binding poses. This would include the interacting residues, the type of interaction, and the corresponding distances.

Table 1: Hypothetical Interaction Data for this compound in a Protein Active Site (Note: This table is illustrative and not based on published experimental data for this specific compound.)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP129 | Hydrogen Bond (with Thiol -SH) | 2.1 |

| PHE250 | π-π Stacking (with Pyridine Ring) | 3.5 |

| LEU88 | Hydrophobic (with Ethyl Group) | 3.9 |

| TYR248 | Hydrogen Bond (with Pyridine N) | 2.8 |

Furthermore, molecular dynamics simulations would provide information on the stability of these interactions over time, often visualized through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots. mdpi.com Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, would offer a more quantitative estimate of the binding affinity. nih.gov

The absence of specific published research on the molecular docking and simulation of this compound underscores a gap in the current scientific literature. Future computational studies are necessary to elucidate its potential biological activities and interaction mechanisms at a molecular level.

Applications in Organic Synthesis and Advanced Materials Science

1-(Pyridin-3-yl)ethane-1-thiol as a Synthon in Organic Transformations

Construction of Novel Heterocyclic Scaffolds

There is no available research demonstrating the use of this compound as a synthon for the construction of novel heterocyclic scaffolds. While pyridinyl thiols, in general, are utilized in the synthesis of various heterocyclic systems, specific examples and reaction conditions involving this compound have not been reported.

Application in "Click" Chemistry Methodologies

The application of this compound in "click" chemistry, such as thiol-ene or thiol-yne reactions, has not been documented in the scientific literature. Although thiols are a key functional group in this area of chemistry, specific studies employing this compound are absent.

Functionalization of Surfaces and Nanomaterials

Surface Modification of Inorganic Nanoparticles

No published studies were found that describe the use of this compound for the surface modification of inorganic nanoparticles. The thiol group's affinity for metal surfaces suggests potential in this area, but experimental evidence is lacking.

Development of Functionalized Coatings and Thin Films

There is no information available regarding the development of functionalized coatings or thin films using this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)ethane-1-thiol, considering regioselectivity and functional group compatibility?

- Methodological Answer : Synthetic routes should prioritize protecting the pyridine ring’s nitrogen to avoid unwanted side reactions. A feasible approach involves thiolation via nucleophilic substitution:

- Step 1 : Start with 3-vinylpyridine. React with thiourea under acidic conditions (e.g., HCl) to form the thiouronium salt intermediate.

- Step 2 : Hydrolyze the intermediate with NaOH to yield the thiol.

- Regioselectivity : The pyridine ring’s electronic environment directs substitution at the ethane position. AI-driven retrosynthesis tools (e.g., Reaxys, BKMS_METABOLIC) can predict alternative pathways and validate regiochemical outcomes .

- Validation : Monitor reaction progress via TLC and confirm purity using GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect a triplet (~1.8 ppm) for the ethane CH₂ adjacent to the thiol group and deshielded aromatic protons (δ 7.2–8.6 ppm) from the pyridine ring.

- IR : A strong S-H stretch near 2550 cm⁻¹ confirms the thiol moiety.

- MS : The molecular ion peak at m/z 139.15 (C₇H₉NS) and fragmentation patterns (e.g., loss of SH group) validate the structure.

- Purity : Use HPLC with a C18 column and UV detection at 254 nm; compare retention times with standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Controlled Replication : Standardize solvent systems (e.g., DMSO concentration ≤1%) and cell lines.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for variables like pH and temperature .

- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., disulfide dimers) that may interfere with bioactivity .

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and binding mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G* level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity. The thiol group’s electron-donating nature enhances nucleophilicity at the ethane position .

- Molecular Docking : Use AutoDock Vina to model interactions with cysteine-rich enzyme targets (e.g., glutathione reductase). Key binding residues (e.g., Cys58) form hydrogen bonds with the pyridine nitrogen .

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound with high yield?

- Methodological Answer : A 2³ factorial design can optimize temperature, catalyst loading, and reaction time:

- Factors :

- Temperature (60°C vs. 80°C)

- Catalyst (0.5 mol% vs. 1.0 mol% Pd/C)

- Time (4 hr vs. 8 hr)

- Response Variables : Yield (%) and purity (HPLC area %).

- Analysis : Use Minitab to identify significant interactions. For example, higher temperatures reduce reaction time but may increase disulfide byproduct formation .

Q. How does the thiol group in this compound influence its reactivity compared to oxygen/nitrogen analogs?

- Methodological Answer :

- Nucleophilicity : The thiol group (pKa ~10) is more nucleophilic than hydroxyl (pKa ~15) or amine (pKa ~35) groups under basic conditions.

- Oxidation Stability : Thiols oxidize to disulfides faster than amines, requiring inert atmospheres (N₂/Ar) during synthesis.

- Comparative Kinetics : Conduct competition experiments with iodoacetamide; thiol derivatives react 10× faster than amine analogs, as shown by stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.